![molecular formula C28H25N3O4 B2363066 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1326919-37-2](/img/no-structure.png)

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

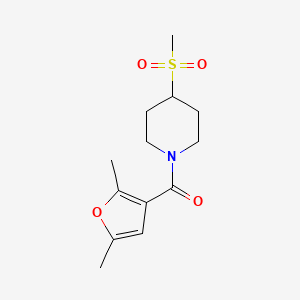

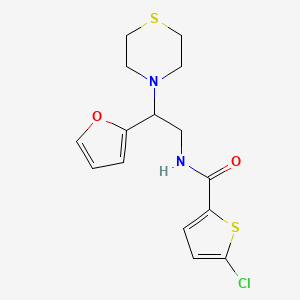

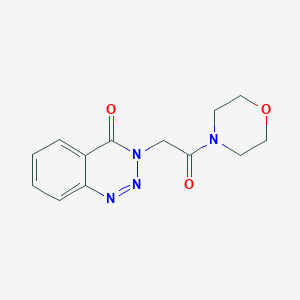

This compound is a complex organic molecule that contains several functional groups and rings. It has a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and an acetamide group (a type of amide). The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular formula of this compound is C24H22N4O3 . It’s a large molecule with a complex structure, which includes a benzofuro[3,2-d]pyrimidin-1(2H)-yl ring and an acetamide group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the acetamide group suggests that it could undergo reactions typical of amides, such as hydrolysis. The benzofuro[3,2-d]pyrimidin-1(2H)-yl ring might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the acetamide group could influence its solubility in water and other solvents .Scientific Research Applications

- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interact with cellular pathways involved in tumor growth and metastasis .

- The compound’s synthesis involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine. This process yields 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .

Anticancer Properties

Diversity-Oriented Synthesis

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminobenzofuran with ethyl acetoacetate to form 3-oxo-3,4-dihydro[1]benzofuran-2-yl)ethyl acetate. This intermediate is then reacted with 2-phenylethylamine to form the corresponding imine, which is cyclized with guanidine to form the benzofuro[3,2-d]pyrimidine ring. The resulting compound is then acetylated with acetic anhydride and reacted with N-(4-methylbenzyl)acetamide to form the final product.", "Starting Materials": [ "2-aminobenzofuran", "ethyl acetoacetate", "2-phenylethylamine", "guanidine", "acetic anhydride", "N-(4-methylbenzyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzofuran with ethyl acetoacetate in the presence of a base to form 3-oxo-3,4-dihydro[1]benzofuran-2-yl)ethyl acetate.", "Step 2: Reaction of the intermediate from step 1 with 2-phenylethylamine to form the corresponding imine.", "Step 3: Cyclization of the imine from step 2 with guanidine to form the benzofuro[3,2-d]pyrimidine ring.", "Step 4: Acetylation of the resulting compound from step 3 with acetic anhydride.", "Step 5: Reaction of the acetylated compound from step 4 with N-(4-methylbenzyl)acetamide to form the final product." ] } | |

CAS RN |

1326919-37-2 |

Product Name |

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide |

Molecular Formula |

C28H25N3O4 |

Molecular Weight |

467.525 |

IUPAC Name |

2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C28H25N3O4/c1-19-11-13-21(14-12-19)17-29-24(32)18-31-25-22-9-5-6-10-23(22)35-26(25)27(33)30(28(31)34)16-15-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,29,32) |

InChI Key |

XSEMLBDVGQCHDA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B2362985.png)

![2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2363000.png)

![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)